molecular formula C33H37NO6 B2592796 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE CAS No. 850935-50-1

7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B2592796
CAS No.: 850935-50-1
M. Wt: 543.66
InChI Key: HUFIVHHSGSXTNV-UHFFFAOYSA-N
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Description

The compound 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that combines several functional groups, including adamantane, isoquinoline, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the adamantane derivative, followed by the formation of the isoquinoline moiety, and finally the coupling with the chromenone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: A simpler coumarin derivative with similar structural features but lacking the adamantane and isoquinoline moieties.

    7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group, used in various biological assays.

    6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one: A hydroxylated coumarin derivative with potential biological activities

Uniqueness

The uniqueness of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE lies in its complex structure, which combines multiple functional groups and moieties.

Properties

IUPAC Name

7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO6/c1-19-8-31(35)40-28-13-24(4-5-25(19)28)39-18-27-26-14-30(38-3)29(37-2)12-23(26)6-7-34(27)32(36)33-15-20-9-21(16-33)11-22(10-20)17-33/h4-5,8,12-14,20-22,27H,6-7,9-11,15-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIVHHSGSXTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C56CC7CC(C5)CC(C7)C6)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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